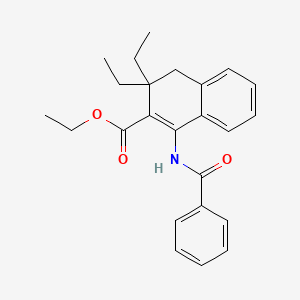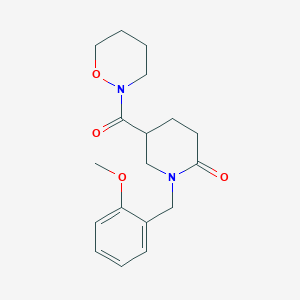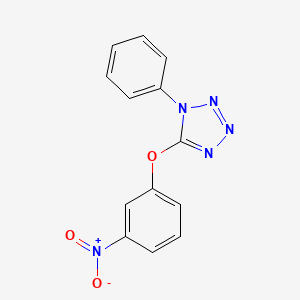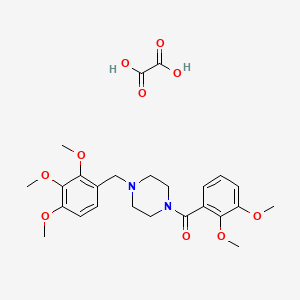![molecular formula C22H24O3 B5016917 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone, also known as MOCP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MOCP belongs to the class of compounds known as arylcyclohexylamines, which are used in the development of drugs for various medical conditions.
Mecanismo De Acción
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which blocks the binding of glutamate to the receptor. This results in a reduction in the excitatory neurotransmission, which can lead to the prevention of excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a neuroprotective effect in various animal models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone in lab experiments is its high potency and specificity for the NMDA receptor. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which can affect its potential as a therapeutic agent.
Direcciones Futuras
Further research is needed to determine the potential of 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone as a therapeutic agent for various neurological disorders. Future studies should focus on its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, the development of novel derivatives of this compound with improved pharmacological properties should be explored.
Métodos De Síntesis
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone can be synthesized through a multistep process, which involves the reaction of 3-methoxybenzyl cyanide with cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with phenylacetic acid.
Aplicaciones Científicas De Investigación
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. Studies have shown that this compound has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-11-7-10-17(14-18)20(19-12-5-6-13-21(19)23)15-22(24)16-8-3-2-4-9-16/h2-4,7-11,14,19-20H,5-6,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMHPHNAKMZGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)


![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)

![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
